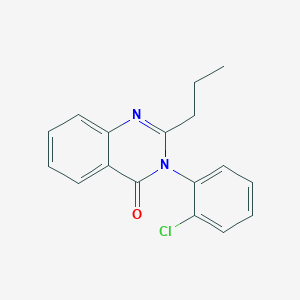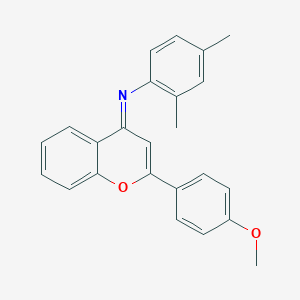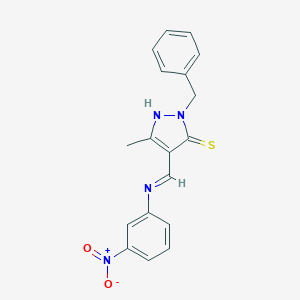
3-(2-Chlorophenyl)-2-propylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one typically involves the condensation of 2-chlorobenzoyl chloride with 2-propyl anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chlorophenyl)-2-propylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticonvulsant and analgesic agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuronal voltage-sensitive sodium and calcium channels, which play a crucial role in its anticonvulsant and analgesic activities. Additionally, it may interact with GABA receptors and TRPV1 channels, contributing to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-methyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-ethyl-3H-quinazolin-4-one
Uniqueness
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and pharmacokinetic properties. The chloro group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H15ClN2O |
|---|---|
Molekulargewicht |
298.8g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O/c1-2-7-16-19-14-10-5-3-8-12(14)17(21)20(16)15-11-6-4-9-13(15)18/h3-6,8-11H,2,7H2,1H3 |
InChI-Schlüssel |
AJZGITIKLUSJTM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
Kanonische SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Thiophen-2-yl-3-p-tolyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B377988.png)
![1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-N-(4-ethoxyphenyl)methanimine](/img/structure/B377989.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methylene}-N-(4-fluorophenyl)amine](/img/structure/B377991.png)


![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B377998.png)
![4-[(2,3-dimethoxyphenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B378000.png)
![N-(4-{[2-(1-naphthoyl)hydrazino]carbonyl}phenyl)-1-naphthamide](/img/structure/B378001.png)
![N-(2-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1H-benzimidazol-6-yl)-1-naphthamide](/img/structure/B378002.png)
![2,4-dichloro-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B378003.png)
![2-nitro-N-[3-({2-nitrobenzoyl}amino)-2,4,6-trimethylphenyl]benzamide](/img/structure/B378004.png)
![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile](/img/structure/B378010.png)
